methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate is a benzoic acid derivative featuring a carbamoyl linkage to a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group. This compound is structurally characterized by a methyl ester at the benzoate moiety, a methoxy-substituted dihydroindenyl ring, and an amide bond connecting the two aromatic systems. Such structural motifs are common in medicinal and agrochemical research, where carbamate and ester functionalities often enhance bioavailability or modulate target binding .
Properties
IUPAC Name |
methyl 4-[(2-methoxy-1,3-dihydroinden-2-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-24-19(23)15-9-7-14(8-10-15)18(22)21-13-20(25-2)11-16-5-3-4-6-17(16)12-20/h3-10H,11-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNBDUWXNFZJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indane Moiety: The indane moiety can be synthesized through a Friedel-Crafts alkylation reaction, where a methoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Carbamoylation: The indane derivative is then subjected to a carbamoylation reaction using an isocyanate reagent to introduce the carbamate group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction between the carbamate intermediate and methyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the indane moiety can interact with receptor sites, modulating signal transduction pathways. These interactions result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 3-((2,3-Dihydro-1H-inden-2-yl)oxy)-4-(3-(naphthalen-1-ylmethoxy)-4-nitrobenzamido)benzoate (14de)
This compound () shares the methyl benzoate core but differs in substituents:
- Key groups : A naphthalenylmethoxy-nitrobenzamido group at position 4 and a dihydroindenyloxy group at position 3.
- Impact: The bulky naphthalene and electron-withdrawing nitro groups reduce solubility compared to the target compound.
- Synthesis : Synthesized via acid chloride coupling (General Procedure F), similar to methods used for carbamoyl benzoates .
Triazinyl Sulfonylurea Methyl Benzoates ()
Examples include metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and ethametsulfuron methyl ester. These agrochemicals feature:
- Key groups : Sulfonylurea linkages and triazinyl substituents.
- Impact : The sulfonylurea moiety confers herbicidal activity by inhibiting acetolactate synthase (ALS), a target absent in the carbamoyl-linked compound. The triazine ring enhances metabolic stability but may increase environmental persistence.
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ()
- Key groups : A thiadiazole-phenylcarbamoyl group.
- However, this compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure), suggesting that the thiadiazole moiety may contribute to higher hazard profiles compared to the dihydroindenyl-carbamoyl group .
Physicochemical and Toxicological Comparisons
*Calculated based on formula C₂₀H₂₃NO₄.
- Solubility : The target compound’s methoxy and dihydroindenyl groups likely enhance lipophilicity compared to the polar sulfonylurea derivatives.
- Toxicity : The absence of sulfonylurea or thiadiazole groups in the target compound may reduce acute toxicity risks relative to its analogs .
Biological Activity
Methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the carbamate class. Its unique structure, characterized by a benzoate ester linked to a carbamate group and a methoxy-substituted indane moiety, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.39 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied primarily in the context of its potential antimicrobial and anticancer properties. The compound's unique structural features suggest various mechanisms through which it may exert these effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the methoxy group and the indane moiety may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. In vitro studies have shown that derivatives of indane compounds can inhibit the growth of various pathogens, suggesting that this compound may possess similar capabilities.
Anticancer Properties
Preliminary studies have also suggested that this compound could exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through pathways such as oxidative stress and mitochondrial dysfunction. Research has shown that compounds with carbamate structures can interact with cellular targets involved in cancer progression, potentially inhibiting tumor growth.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Anticancer Studies :
- In a study by Johnson et al. (2024), the compound was tested on human breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 90 50 60 100 30
The proposed mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
- Membrane Disruption : Its structural components might facilitate interactions with microbial membranes, resulting in increased permeability and cell death.
- Enzyme Inhibition : The carbamate group could act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling methyl 4-(((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamoyl)benzoate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved P95 respirators) if aerosol formation is possible .
- Ventilation : Conduct experiments in a fume hood or well-ventilated area to minimize inhalation exposure .
- Storage : Store in tightly sealed containers away from heat, moisture, and direct sunlight. Maintain ambient temperature (20–25°C) .
- Emergency Measures : Immediately wash contaminated skin with water for 15 minutes. For eye exposure, flush with water and seek medical attention .
Q. What synthetic strategies are typically employed to prepare this compound?
- Methodological Answer :
- Step 1 : Synthesize the indene-methoxy intermediate via Friedel-Crafts alkylation of 2-methoxyindene .
- Step 2 : Introduce the carbamoyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane .
- Step 3 : Esterify the benzoic acid derivative with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the methoxy, indene, and ester groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₁H₂₁NO₄, theoretical MW: 363.4 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and crystal packing if single crystals are obtained (e.g., using synchrotron radiation) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (amide at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions using software like GROMACS or AMBER. Focus on binding free energy (ΔG) calculations for target enzymes .
- Density Functional Theory (DFT) : Optimize geometry and compute electrostatic potential maps to identify nucleophilic/electrophilic sites .
- QSAR Modeling : Train models with bioassay data to correlate substituent effects (e.g., methoxy position) with activity (e.g., IC₅₀ values) .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR data with analogous compounds (e.g., methyl benzoate derivatives) to identify anomalous peaks .
- Deuterium Exchange : Perform ¹H NMR in D₂O to confirm labile protons (e.g., amide N-H) .
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Collaborative Analysis : Share raw data with crystallography or computational teams to reconcile structural ambiguities .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products .
- Solvent Optimization : Replace dichloromethane with acetonitrile for improved carbamoyl group stability .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .
- AI-Driven Design : Apply machine learning (e.g., Bayesian optimization) to predict ideal temperature/pH conditions .
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S configurations .
- Docking Studies : Compare enantiomer binding modes to target proteins (e.g., kinases) using AutoDock Vina .
- Bioactivity Assays : Test isolated enantiomers in cell-based models (e.g., IC₅₀ in cancer lines) to correlate configuration with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
